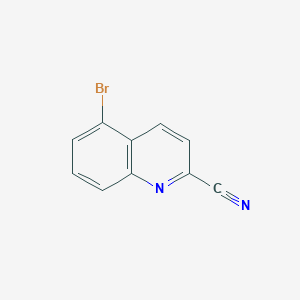

5-Bromoquinoline-2-carbonitrile

Descripción general

Descripción

5-Bromoquinoline-2-carbonitrile is a chemical compound with the molecular formula C10H5BrN2 . It is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of 5-Bromoquinoline-2-carbonitrile and similar compounds has been a topic of interest in recent years. Various methods have been reported, including classical methods and efficient methods that reduce reaction time and increase yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis

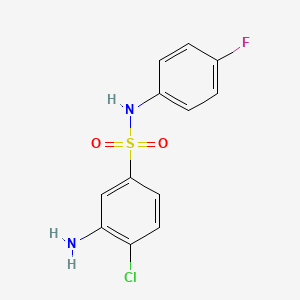

The molecular structure of 5-Bromoquinoline-2-carbonitrile consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound has a bromine atom attached to the 5th carbon of the quinoline ring and a carbonitrile group attached to the 2nd carbon .Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromoquinoline-2-carbonitrile are not mentioned in the search results, quinoline derivatives are known to participate in a variety of chemical reactions. These reactions often involve functionalization of the quinoline ring, which can lead to varying pharmacological activities .Physical And Chemical Properties Analysis

5-Bromoquinoline-2-carbonitrile is a white to yellow solid at room temperature . It has a molecular weight of 233.07 g/mol .Aplicaciones Científicas De Investigación

Antitumor Activities

5-Bromoquinoline-2-carbonitrile derivatives have been explored for their antitumor activities. A study synthesized a series of 4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives by interacting 2-(4-halostyryl)-8-hydroxyquinoline with α-cyano-p-chloro/bromocinnamonitriles. These compounds, particularly 5a,d and 6a,c,d, exhibited significant inhibition of cancer cell growth, showing promise in cancer treatment research (El-Agrody et al., 2012).

Kinase Inhibition for Cancer Therapy

Another application is in the design of kinase inhibitors for cancer therapy. A series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives were prepared as irreversible inhibitors of EGFR and HER-2 kinases. These compounds demonstrated enhanced biological properties due to improved water solubility and increased reactivity, attributed to intramolecular catalysis. One such compound, EKB-569, showed excellent oral in vivo activity and entered phase I clinical trials (Wissner et al., 2003).

Synthesis of Heterocyclic Compounds

5-Bromoquinoline-2-carbonitrile serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, a study reported the preparation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of copper bromide and potassium carbonate, showcasing the versatility of 5-bromoquinoline-2-carbonitrile in heterocyclic chemistry (Kobayashi et al., 2015).

Development of Chelating Ligands

The compound has also been used in the development of chelating ligands. A Friedländer approach was employed to incorporate 6-bromoquinoline into novel bidentate and tridentate derivatives. These compounds were further used to form biquinolines under Ni(0) conditions or converted into 6-alkynyl derivatives through Sonogashira reactions, contributing to the field of coordination chemistry (Hu et al., 2003).

Corrosion Inhibition

In the context of materials science, quinoline derivatives, including those related to 5-bromoquinoline-2-carbonitrile, have been investigated as green corrosion inhibitors for mild steel in acidic media. These compounds showed significant inhibition efficiency, contributing to the development of environmentally friendly corrosion inhibitors (Singh et al., 2016).

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and keeping the container tightly closed .

Direcciones Futuras

While specific future directions for 5-Bromoquinoline-2-carbonitrile are not mentioned in the search results, there is ongoing interest in the synthesis and study of quinoline derivatives due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry .

Propiedades

IUPAC Name |

5-bromoquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-2-1-3-10-8(9)5-4-7(6-12)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVIKOIXOUTCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652865 | |

| Record name | 5-Bromoquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092304-90-9 | |

| Record name | 5-Bromoquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid](/img/structure/B1519044.png)

![[4-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1519046.png)

![[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine](/img/structure/B1519051.png)

![4-[Benzyl(ethyl)amino]benzoic acid](/img/structure/B1519058.png)

![2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B1519064.png)

![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519065.png)